Rapid Kill Kinetics: OCT Achieves Complete ESBL Pathogen Reduction Within Significantly Shorter Contact Time Than CHX
In quantitative suspension tests against Extended-Spectrum Beta-Lactamase (ESBL)-producing clinical isolates of Klebsiella pneumoniae and Escherichia coli, octenidine dihydrochloride (OCT) demonstrated highly effective bacterial reduction within the shortest tested contact times, whereas chlorhexidine digluconate (CHG) and polyhexamethylene biguanide (PHMB) required substantially longer contact times to achieve sufficient germ reduction [1]. Additionally, the minimum inhibitory concentration (MIC) distribution for OCT was tightly clustered and balanced across all tested ESBL-producing strains at 4 to 8 mg/L, while the MIC values for CHG exhibited marked heterogeneity ranging from 3.1 to 200 mg/L across the same strain panel [1].
| Evidence Dimension | Rapidity of bactericidal effect in quantitative suspension test against ESBL-producing clinical isolates |
|---|---|
| Target Compound Data | OCT: highly effective germ reduction at shortest contact times tested; MIC range: 4 to 8 mg/L |
| Comparator Or Baseline | CHG: required longer contact times for sufficient reduction; MIC range: 3.1 to 200 mg/L |
| Quantified Difference | OCT achieved faster kill kinetics; CHG MIC heterogeneity spanned approximately 65-fold across isolates versus OCT's 2-fold range |
| Conditions | Quantitative suspension test with ESBL-producing K. pneumoniae and E. coli clinical isolates |
Why This Matters
For procurement in high-throughput clinical settings, the consistent and rapid kill kinetics of OCT against multidrug-resistant ESBL isolates reduces the risk of inadequate disinfection due to contact time variability or unpredictable pathogen susceptibility.
- [1] Al-Doori Z, Goroncy-Bermes P, Gemmell CG, Morrison D. Antimicrobial activity of wound antiseptics against Extended-Spectrum Beta-Lactamase-producing bacteria. J Hosp Infect. 2007;66(3):283-286. View Source
